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Compound of Interest

Compound Name: 3-Methylglutaric anhydride

Cat. No.: B1583352 Get Quote

A detailed guide to the ¹H and ¹³C NMR spectral features of 3-methylglutaric anhydride, with

a comparative analysis against glutaric anhydride and 3,3-dimethylglutaric anhydride. This

guide provides researchers, scientists, and drug development professionals with key spectral

data, experimental protocols, and a visual representation of structure-spectra correlations.

This report presents a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance

(NMR) spectra of 3-methylglutaric anhydride. For a thorough understanding and to provide a

valuable comparative context, the spectral data of glutaric anhydride and 3,3-dimethylglutaric

anhydride are also included. This information is crucial for the structural elucidation and quality

control of these compounds in various research and development settings.

¹H and ¹³C NMR Data Comparison
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million

(ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz) for 3-methylglutaric
anhydride and its analogs. All data is referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: ¹H NMR Spectral Data
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Compound
Proton
Assignment

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

3-Methylglutaric

Anhydride
-CH₃ 1.14 Doublet 6.3

-CH₂

(diastereotopic)
2.42 Multiplet

-CH₂

(diastereotopic)
2.87 Multiplet

-CH 2.33 Multiplet

Glutaric

Anhydride
-CH₂ (C3) 2.09 Quintet 6.5

-CH₂ (C2, C4) 2.76 Triplet 6.5

3,3-

Dimethylglutaric

Anhydride

-CH₃ 1.15 Singlet

-CH₂ 2.60 Singlet

Table 2: ¹³C NMR Spectral Data
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Compound Carbon Assignment Chemical Shift (δ, ppm)

3-Methylglutaric Anhydride -CH₃ 21.5

C3 28.9

C2, C4 45.1

C1, C5 (C=O) 171.2

Glutaric Anhydride C3 18.9

C2, C4 34.5

C1, C5 (C=O) 172.6

3,3-Dimethylglutaric Anhydride -CH₃ 27.8

C3 33.1

C2, C4 48.9

C1, C5 (C=O) 170.5

Structure-Spectra Correlation
The relationship between the chemical structure of 3-methylglutaric anhydride and its NMR

signals is visualized in the following diagram. This illustrates the origin of the distinct signals

observed in the ¹H and ¹³C NMR spectra due to the different chemical environments of the

nuclei.

Caption: Correlation of ¹H and ¹³C NMR signals with the molecular structure of 3-
Methylglutaric anhydride.

Experimental Protocols
The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for the

compounds cited in this guide.

1. Sample Preparation

Apparatus: 5 mm NMR tubes, volumetric flasks, analytical balance, Pasteur pipettes.
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Reagents: Deuterated chloroform (CDCl₃) with 0.03% (v/v) TMS, 3-methylglutaric
anhydride, glutaric anhydride, 3,3-dimethylglutaric anhydride.

Procedure:

Accurately weigh approximately 10-20 mg of the solid anhydride sample and transfer it to

a clean, dry vial.

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

Ensure the height of the solution in the NMR tube is approximately 4-5 cm.

Cap the NMR tube securely.

2. NMR Data Acquisition

Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Software: Standard spectrometer control and data processing software (e.g., TopSpin,

VnmrJ).

¹H NMR Parameters:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

Number of Scans: 16 to 64, depending on the sample concentration.

Relaxation Delay (d1): 1.0 - 2.0 seconds.

Acquisition Time (aq): Approximately 3-4 seconds.

Spectral Width (sw): 10-12 ppm.

Temperature: 298 K.
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¹³C NMR Parameters:

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.

Relaxation Delay (d1): 2.0 seconds.

Acquisition Time (aq): Approximately 1-2 seconds.

Spectral Width (sw): 200-240 ppm.

Temperature: 298 K.

3. Data Processing

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum manually.

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C

spectra. For spectra where TMS is not present, the residual solvent peak of CDCl₃ can be

used as a secondary reference (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different

protons.

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to elucidate the

connectivity of the protons.

Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the

molecular structure.

To cite this document: BenchChem. [Comparative NMR Analysis of 3-Methylglutaric
Anhydride and Related Compounds]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1583352#1h-nmr-and-13c-nmr-analysis-of-3-
methylglutaric-anhydride]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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